N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide
Description
N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound featuring a pyridine ring, a pyrrolidine ring, and an indene moiety
Properties
IUPAC Name |
N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(17-9-8-14-5-1-2-6-16(14)17)22-15-10-12-23(13-15)20(25)18-7-3-4-11-21-18/h1-7,11,15,17H,8-10,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRVRGOKKONGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)NC3CCN(C3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds, under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine-2-carbonyl group is introduced via a coupling reaction, often using reagents like pyridine-2-carboxylic acid or its derivatives, in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Indene Carboxamide: The indene-1-carboxamide is synthesized through a condensation reaction between indene derivatives and amines, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and indene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other functional groups on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities due to its structural components. The pyridine and indene moieties are known to interact with biological targets, potentially leading to applications in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The presence of multiple pharmacophores suggests it could interact with a range of biological targets, making it a candidate for the treatment of various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and indene moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)pyrrolidine-2-carboxamide
- 2-(pyridin-2-yl)-1H-indene-1-carboxamide
- N-(pyridin-2-yl)-2,3-dihydro-1H-indene-1-carboxamide
Uniqueness
N-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-1-carboxamide is unique due to the combination of its three distinct moieties. This structural complexity can lead to unique biological activities and interactions that are not observed in simpler analogs. The presence of both pyridine and indene rings, along with the pyrrolidine scaffold, provides a versatile platform for further functionalization and optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
